Cas no 1420789-76-9 (7-Fluoro-2-methyl-8-nitro-quinoline)

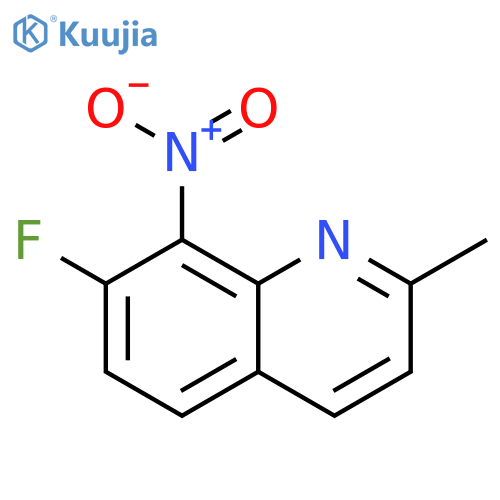

1420789-76-9 structure

商品名:7-Fluoro-2-methyl-8-nitro-quinoline

CAS番号:1420789-76-9

MF:C10H7FN2O2

メガワット:206.173185586929

CID:6537546

7-Fluoro-2-methyl-8-nitro-quinoline 化学的及び物理的性質

名前と識別子

-

- 7-Fluoro-2-methyl-8-nitro-quinoline

- Quinoline, 7-fluoro-2-methyl-8-nitro-

-

- インチ: 1S/C10H7FN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3

- InChIKey: SBJULPHNMKTOGN-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(F)C=2[N+]([O-])=O)C=CC=1C

じっけんとくせい

- 密度みつど: 1.382±0.06 g/cm3(Predicted)

- ふってん: 337.8±37.0 °C(Predicted)

- 酸性度係数(pKa): 0.86±0.50(Predicted)

7-Fluoro-2-methyl-8-nitro-quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM242352-1g |

7-Fluoro-2-methyl-8-nitroquinoline |

1420789-76-9 | 97% | 1g |

$776 | 2021-08-04 | |

| Chemenu | CM242352-1g |

7-Fluoro-2-methyl-8-nitroquinoline |

1420789-76-9 | 97% | 1g |

$822 | 2022-09-03 | |

| Chemenu | CM242352-5g |

7-Fluoro-2-methyl-8-nitroquinoline |

1420789-76-9 | 97% | 5g |

$1669 | 2021-08-04 |

7-Fluoro-2-methyl-8-nitro-quinoline 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1420789-76-9 (7-Fluoro-2-methyl-8-nitro-quinoline) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量